UVI3003 was developed as part of research aimed at understanding RXR functions and its role in cellular physiology. It is derived from a series of compounds designed to interact with nuclear receptors, specifically targeting RXR's ligand-binding domain. The classification of UVI3003 as an RXR antagonist places it among compounds that can inhibit the receptor's activity, which is vital for various physiological processes, including development and metabolism.
The synthesis process emphasizes the importance of optimizing reaction conditions to maximize yield and minimize by-products.
UVI3003's molecular structure features a complex arrangement that facilitates its interaction with the RXR receptor. Although specific structural data may not be provided in all sources, it is essential to note that the compound's design allows it to fit into the RXR ligand-binding pocket effectively while preventing the receptor from activating downstream signaling pathways.
UVI3003 primarily acts through competitive inhibition at the RXR binding site. Key reactions include:
The compound's ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) further complicates its biological profile, indicating potential off-target effects.
The mechanism of action of UVI3003 involves:
These dual actions contribute to its complex pharmacological profile, impacting both developmental processes and metabolic regulation.
UVI3003 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and influence how it interacts with biological systems.
UVI3003 serves multiple roles in scientific research:
UVI3003 (CAS 847239-17-2) is a synthetic organic compound with the systematic name 3-[4-Hydroxy-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-3-(pentyloxy)-2-naphthalenyl]phenyl]-2-propenoic acid. Its molecular formula is C₂₈H₃₆O₄, and it has a molecular weight of 436.58 g/mol [1] [7]. The structure features a conjugated diene system connected to a carboxylic acid group, a central tetralin (tetrahydronaphthalene) core with tert-butyl substituents, and an alkyl ether chain (pentyloxy) [3] [7]. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₂₈H₃₆O₄ |
Molecular Weight | 436.58 g/mol |
CAS Number | 847239-17-2 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 66.76 Ų |
LogP (XLogP) | 8.57 |
Solubility | DMSO (100 mM), ethanol |
UVI3003 functions as a high-affinity, pan-RXR antagonist with selectivity for retinoid X receptor subtypes (RXRα, RXRβ, RXRγ) [3] [8]. It inhibits RXR activity by binding to the ligand-binding domain (LBD) and stabilizing a conformation that prevents coactivator recruitment. Key mechanistic insights include:
A critical paradox of UVI3003 is its species-dependent functional duality: while acting as an RXR antagonist in mammals, it activates Xenopus PPARγ (xPPARγ). This cross-reactivity explains its teratogenic effects in amphibian embryos [2] [4]:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1